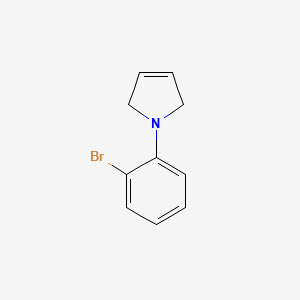

1-(2-Bromophenyl)-2,5-dihydro-1h-pyrrole

Description

Significance of the 2,5-Dihydropyrrole Moiety in Heterocyclic Chemistry

The 2,5-dihydropyrrole, also known as a 3-pyrroline (B95000), is a five-membered unsaturated heterocyclic amine. nih.gov This structural motif is a valuable building block in organic synthesis, serving as a precursor to a wide array of more complex and often biologically significant molecules. Its importance stems from the reactivity of the double bond and the nitrogen atom, which allow for a variety of chemical transformations.

Derivatives of the 2,5-dihydropyrrole core are found in numerous natural products and have been investigated for a range of biological activities. researchgate.net For instance, the pyrrolizidine (B1209537) alkaloid skeleton, which contains a related fused ring system, is a well-known class of natural products. arkat-usa.org Furthermore, the controlled functionalization of the 2,5-dihydropyrrole ring is a key strategy in the synthesis of substituted pyrrolidines, which are ubiquitous in medicinal chemistry. acgpubs.org The partial saturation of the ring provides a three-dimensional structure that is often desirable for interaction with biological targets.

Structural Characteristics and Nomenclature of N-Aryl-2,5-Dihydropyrroles

N-Aryl-2,5-dihydropyrroles are a class of compounds where an aryl group is directly attached to the nitrogen atom of the 2,5-dihydropyrrole ring. The nomenclature of these compounds follows standard IUPAC conventions. For the title compound, "1-(2-Bromophenyl)-2,5-dihydro-1H-pyrrole," the "1" indicates that the substituent is on the nitrogen atom of the pyrrole (B145914) ring. "2-Bromophenyl" specifies the nature and substitution pattern of the aryl group. "2,5-dihydro" indicates the positions of the two hydrogen atoms that have been added to the parent pyrrole ring, resulting in a single double bond between carbons 3 and 4. The "1H-pyrrole" designation clarifies that the nitrogen atom bears a hydrogen in the parent pyrrole structure before substitution.

The structural characteristics of these compounds include a planar or near-planar arrangement of the atoms in the pyrrole ring, influenced by the sp2 hybridization of the nitrogen and the two olefinic carbon atoms. The aryl group attached to the nitrogen can rotate, and in cases of bulky ortho substituents, this rotation may be hindered, potentially leading to atropisomerism.

Research Landscape of this compound and Related Analogs

Direct research specifically detailing the synthesis and reactivity of this compound is not extensively available in the public domain. However, the broader class of N-aryl-pyrroles and their derivatives has been a subject of considerable investigation. For instance, the synthesis of N-(2-bromophenyl)-2,3,4,5-tetraarylpyrroles has been reported, highlighting the interest in incorporating the 2-bromophenyl group into pyrrole structures. researchgate.netchemrxiv.org This bromo-substituent is particularly valuable as it provides a handle for further functionalization through cross-coupling reactions.

The fully aromatic counterpart, 1-(2-bromophenyl)-1H-pyrrole, and its dione (B5365651) derivative, 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, are commercially available and have been noted in chemical supplier databases. ias.ac.inwikipedia.orgalfa-chemistry.comorganic-chemistry.org The synthesis of related N-aryl pyrroles is often achieved through methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in Research on N-aryl-5-alkylidene-2,5-dihydropyrrol-2-ones also contributes to the understanding of the chemistry of related dihydropyrrole systems. researchgate.net The reactivity of N-arylpyrroles in cycloaddition reactions, for example with aryne intermediates, has also been explored, demonstrating their utility in constructing complex polycyclic systems. beilstein-journals.org

Compound Data Tables

The following tables provide a summary of related compounds to this compound, for which data is available.

Table 1: Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Notes |

| 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | 36817-47-7 | C₁₀H₆BrNO₂ | The maleimide (B117702) derivative of 2-bromoaniline (B46623). ias.ac.inwikipedia.org |

| 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole | 132253-56-6 | C₁₂H₁₂BrN | A dimethylated aromatic pyrrole analog. researchgate.net |

| 2,5-Dihydro-1H-pyrrole | 109-96-6 | C₄H₇N | The parent unsubstituted dihydropyrrole ring. nih.gov |

Table 2: Predicted Spectroscopic Data for this compound

Note: This data is predicted based on the analysis of structurally similar compounds and has not been experimentally verified for the title compound.

| Spectrum Type | Predicted Chemical Shifts (ppm) | Predicted Multiplicity | Predicted Assignment |

| ¹H NMR | 7.6-7.8 | d | Aromatic H (ortho to Br) |

| ¹H NMR | 7.1-7.4 | m | Aromatic H |

| ¹H NMR | 5.8-6.0 | s | Olefinic H (H3, H4) |

| ¹H NMR | 4.1-4.3 | s | Methylene (B1212753) H (H2, H5) |

| ¹³C NMR | 130-135 | s | Aromatic C-Br |

| ¹³C NMR | 120-130 | d | Aromatic CH |

| ¹³C NMR | 125-128 | d | Olefinic C (C3, C4) |

| ¹³C NMR | 55-60 | t | Methylene C (C2, C5) |

Structure

3D Structure

Properties

CAS No. |

850348-56-0 |

|---|---|

Molecular Formula |

C10H10BrN |

Molecular Weight |

224.1 g/mol |

IUPAC Name |

1-(2-bromophenyl)-2,5-dihydropyrrole |

InChI |

InChI=1S/C10H10BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-6H,7-8H2 |

InChI Key |

DLDMCTCDUUXPIO-UHFFFAOYSA-N |

SMILES |

C1C=CCN1C2=CC=CC=C2Br |

Canonical SMILES |

C1C=CCN1C2=CC=CC=C2Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Aryl 2,5 Dihydropyrroles

Phosphine-Catalyzed Annulation and Cyclization Reactions

Phosphine-catalyzed reactions have emerged as a powerful tool in organic synthesis for the construction of various heterocyclic systems. These reactions often exhibit high efficiency and selectivity under mild conditions.

One-Pot Condensations of Acetylene (B1199291) Esters and Alpha-Arylamino Ketones

While a direct one-pot condensation of an acetylene ester and an alpha-arylamino ketone specifically for the synthesis of 1-(2-bromophenyl)-2,5-dihydro-1H-pyrrole is not extensively documented, the general strategy is a cornerstone of multicomponent pyrrole (B145914) synthesis. bohrium.comrsc.orgorientjchem.org This approach would theoretically involve the reaction of a suitable alpha-(2-bromoanilino) ketone with an acetylene dicarboxylate. The reaction likely proceeds through initial Michael addition of the amine to the activated alkyne, followed by cyclization and dehydration to furnish the dihydropyrrole ring. The versatility of multicomponent reactions suggests that various substituted pyrroles can be accessed through this methodology. semanticscholar.org

Multicomponent Approaches Involving Aromatic Amines, Dialkyl Acetylenedicarboxylates, and Electrophiles

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecules in a single step, and have been widely applied to the synthesis of pyrrole derivatives. bohrium.comrsc.orgorientjchem.org A general approach for the synthesis of functionalized pyrroles involves the reaction of an aromatic amine, a dialkyl acetylenedicarboxylate (B1228247), and an electrophile. orientjchem.orgsemanticscholar.org In the context of synthesizing the target compound, 2-bromoaniline (B46623) would serve as the aromatic amine. The reaction with a dialkyl acetylenedicarboxylate, such as dimethyl acetylenedicarboxylate (DMAD), in the presence of an appropriate electrophile could lead to the formation of a substituted this compound. The specific electrophile would determine the substitution pattern on the pyrrole ring. These reactions can sometimes be performed without a catalyst or be promoted by various catalysts to enhance efficiency and yield. orientjchem.orgnih.gov

A plausible reaction scheme is the three-component reaction between an amine, a dialkyl acetylenedicarboxylate, and a third component that facilitates the cyclization. For instance, the reaction of 2-bromoaniline, DMAD, and an α-haloketone could in principle lead to a highly substituted pyrrole ring. The initial step is the addition of the amine to the acetylenedicarboxylate, forming a zwitterionic intermediate which then reacts with the electrophile, leading to cyclization. orientjchem.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Ref. |

| 2-Bromoaniline | Dimethyl acetylenedicarboxylate | Phenacyl bromide | Substituted 1-(2-bromophenyl)pyrrole | orientjchem.org |

| Aromatic Amine | Dialkyl acetylenedicarboxylate | Arylglyoxal | Polysubstituted Pyrrole | semanticscholar.org |

Table 1: Representative Multicomponent Reactions for Pyrrole Synthesis

Phosphine-Catalyzed Annulation of Modified Allylic Ylides with Aromatic Imines

Phosphine-catalyzed [3+2] annulation reactions represent a sophisticated method for the synthesis of five-membered rings. organic-chemistry.orgnih.gov This methodology can be applied to the synthesis of 3-pyrrolines, which are structural isomers of 2,5-dihydropyrroles. The reaction typically involves the in-situ generation of a phosphonium (B103445) ylide from a modified allylic compound, which then undergoes a cycloaddition with an imine. organic-chemistry.orgpsu.edu

For the synthesis of a precursor to this compound, an N-tosylimine derived from 2-bromobenzaldehyde (B122850) could be reacted with a modified allylic carbonate in the presence of a phosphine (B1218219) catalyst like triphenylphosphine (B44618) (PPh₃). organic-chemistry.orgnih.gov This reaction is known to proceed with high stereoselectivity, yielding cis-disubstituted 3-pyrrolines. organic-chemistry.org The presence of a substituent on the allylic partner is often crucial for the success of the cyclization. nih.gov

| Imine Component | Allylic Component | Catalyst | Product | Yield | Ref. |

| N-Tosylarylimine | Allylic carbonate | PPh₃ | 2,5-cis-disubstituted 3-pyrroline (B95000) | Moderate to Good | organic-chemistry.org |

| N-Tosylimine | Modified allylic bromide | PPh₃ | Functionalized 3-pyrroline | - | psu.edu |

Table 2: Phosphine-Catalyzed [3+2] Annulation for 3-Pyrroline Synthesis

Transition Metal-Catalyzed Ring-Forming Reactions

Transition metal catalysis offers a diverse and powerful platform for the construction of cyclic molecules, including N-aryl-2,5-dihydropyrroles.

Ring-Closing Metathesis (RCM) for 2,5-Dihydropyrrole Synthesis

Ring-closing metathesis (RCM) has become a prominent and reliable method for the synthesis of a wide variety of unsaturated rings, including 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org The synthesis of this compound can be efficiently achieved through the RCM of N-(2-bromophenyl)-N,N-diallylamine. This precursor is readily prepared by the diallylation of 2-bromoaniline.

The RCM reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' first or second-generation catalysts. organic-chemistry.org The reaction proceeds by the intramolecular metathesis of the two terminal alkene functionalities, releasing volatile ethylene (B1197577) as the only byproduct and driving the reaction to completion. This method is valued for its high functional group tolerance and its ability to form rings of various sizes. wikipedia.org The synthesis of N-substituted pyrrolines from diallylated amines followed by aromatization has been demonstrated to be an effective strategy. organic-chemistry.org

| Substrate | Catalyst | Solvent | Product | Yield | Ref. |

| N,N-Diallylaniline | Grubbs' Catalyst | Dichloromethane | 1-Phenyl-2,5-dihydro-1H-pyrrole | High | organic-chemistry.org |

| Unsaturated Allylamines | Grubbs' Catalyst | Dichloromethane | Cyclic Allylamines | Excellent | ursa.catnih.gov |

Table 3: Representative Ring-Closing Metathesis Reactions for Dihydropyrrole Synthesis

Iron(III)-Catalyzed Carbonyl-Olefin Metathesis Approaches

While less common for this specific transformation, iron(III)-catalyzed reactions present an environmentally benign and cost-effective alternative to other transition metals. Iron(III) salts have been shown to catalyze various cyclization reactions to form five-membered nitrogen heterocycles. researchgate.netbohrium.com For instance, iron-catalyzed cyclization of 4-amino-butynols with diorganyl diselenides yields 2,5-dihydro-1H-pyrrole derivatives. bohrium.com

Although a direct carbonyl-olefin metathesis for the synthesis of this compound is not explicitly described, iron-catalyzed methodologies for pyrrole synthesis are an active area of research. researchgate.netrsc.org A hypothetical approach could involve an iron-catalyzed intramolecular reaction of a suitably functionalized aminoketone bearing an olefinic moiety. Given the progress in iron-catalyzed C-N bond formation and cyclization reactions, it is plausible that such a route could be developed. bohrium.com

| Reactants | Catalyst | Product | Ref. |

| 4-Amino-butynols, Diorganyl diselenides | Iron Catalyst | 2,5-Dihydro-1H-pyrrole organoselanyl derivatives | bohrium.com |

| Primary aromatic amines, Aromatic aldehydes, Biacetyl | Iron(III) perchlorate | 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrroles | rsc.org |

Table 4: Examples of Iron-Catalyzed Synthesis of Pyrrole Derivatives

Palladium-Catalyzed Domino Processes and Cyclizations to Pyrrolines

Palladium-catalyzed domino reactions offer an efficient pathway to construct complex heterocyclic structures like N-aryl-2,5-dihydropyrroles in a single operation, minimizing waste and improving step-economy. rsc.org These processes often involve a sequence of reactions, such as Heck coupling followed by an intramolecular cyclization, allowing for the rapid assembly of the pyrroline (B1223166) core. rsc.orgscholaris.ca

A general strategy involves the reaction of an amine with a dihaloalkene or a related precursor that can form the five-membered ring through a palladium-catalyzed cascade. For the synthesis of this compound, a plausible domino approach would involve the reaction of 2-bromoaniline with a C4-building block, such as (Z)-1,4-dihalo-2-butene, under palladium catalysis. The process would likely initiate with the N-arylation of the amine, followed by an intramolecular Heck-type cyclization to furnish the dihydropyrrole ring.

Another powerful domino strategy is the palladium-catalyzed aminocarbonylation of alkynols, which can produce a variety of nitrogen heterocycles. nih.gov While this specific method often yields succinimides, modifications in catalysts and conditions can direct the reaction towards different cyclic structures. nih.gov The development of novel palladium-catalyzed domino reactions is an active area of research, with new protocols continually emerging for the synthesis of highly functionalized heterocycles from simple starting materials. scholaris.caresearchgate.net

Table 1: Examples of Palladium-Catalyzed Domino Reactions for Heterocycle Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(cod)Cl₂ / Ligand L11 | Propargylic alcohols, N-nucleophiles, CO | Itaconimides | High catalyst activity and selectivity. nih.gov |

| Pd(0) / Pd(II) | Alkene-tethered oxime esters, ortho-alkynyl anilines | Pyrroline/indole bisheterocycles | Asymmetric domino Mizoroki-Heck/nucleopalladation. scholaris.ca |

| Pd(OAc)₂ | 2-Vinylanilines, Arylboronic acids | Multi-functionalized indoles | Domino vinylic C-H arylation/amination. researchgate.net |

Gold-Ligand Cooperative Catalysis for Enantioselective Dihydropyrrole Synthesis

Gold catalysis has emerged as a powerful tool for the synthesis of heterocycles, particularly through the activation of alkynes and allenes toward nucleophilic attack. dicp.ac.cnrsc.org In the context of 2,5-dihydropyrrole synthesis, gold-ligand cooperative catalysis has enabled the development of highly enantioselective transformations. organic-chemistry.org

One notable strategy involves the asymmetric gold-catalyzed cyclization of readily accessible propargylic sulfonamides. organic-chemistry.org This transformation can produce chiral 3-pyrrolines with excellent diastereoselectivities, where the specific stereoisomer (cis or trans) can be controlled by the choice of the chiral ligand's enantiomer. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates the power of cooperative catalysis, where both the gold center and the chiral ligand play crucial roles in activating the substrate and controlling the stereochemical outcome.

Another approach is the gold(III) chloride-catalyzed cycloisomerization of α-aminoallenes. dicp.ac.cn This reaction provides the corresponding 3-pyrrolines in high yields with a complete axis-to-center chirality transfer, although the efficiency of this transfer can be dependent on the nitrogen-protecting group. dicp.ac.cn These gold-catalyzed methods are advantageous due to their typically low catalyst loadings and mild reaction conditions. dicp.ac.cnorganic-chemistry.org

Table 2: Gold-Catalyzed Enantioselective Dihydropyrrole Synthesis

| Catalyst / Ligand | Substrate | Product | Enantioselectivity / Diastereoselectivity |

| Au(I) / Chiral Ligand | Propargylic sulfonamides | Chiral 3-pyrrolines | Excellent ds (cis or trans depending on ligand). organic-chemistry.org |

| AuCl₃ | α-Aminoallenes | 3-Pyrrolines | Complete axis-to-center chirality transfer. dicp.ac.cn |

| AgNO₃ | Allenic amino acids | Functionalized Δ3-pyrrolines | Proceeds with transfer of chiral information. organic-chemistry.org |

Cobalt(II)-Mediated Intramolecular Hydroamination of Aminoalkynes

First-row transition metals like cobalt are attractive alternatives to precious metals due to their lower cost and earth abundance. Cobalt-catalyzed reactions have been successfully applied to the synthesis of various N-heterocycles. scholaris.canih.gov Specifically, the intramolecular hydroamination of aminoalkynes is a direct and atom-economical method for constructing pyrroline and other nitrogen-containing rings.

The general principle involves the activation of an alkyne by a cobalt(II) catalyst, followed by the intramolecular attack of a tethered amine nucleophile. For the synthesis of this compound, a suitable precursor would be an N-(2-bromophenyl) substituted aminoalkyne, such as N-(but-3-yn-1-yl)-2-bromoaniline. Upon cobalt-catalyzed cyclization, this substrate would yield the target dihydropyrrole.

Recent advancements have focused on developing enantioselective versions of this reaction. Cobalt-catalyzed asymmetric hydroamination of arylalkenes with secondary amines has been shown to produce valuable α-chiral tertiary amines with good yields and enantioselectivities. nih.gov These methods often proceed through a metal-hydride-mediated hydrogen atom transfer (HAT) mechanism, followed by a catalyst-controlled SN2-like pathway. dicp.ac.cnnih.govresearchgate.net

Table 3: Cobalt-Catalyzed Synthesis of N-Heterocycles

| Catalyst System | Substrates | Product Type | Key Features |

| CoF₂ / CsF / PP₃ | ortho-substituted anilines, CO₂/H₂ | N-containing heterocycles | Non-noble metal catalyst, good functional group tolerance. nih.gov |

| CoCl₂ | Indolylquinones, (hetero)aromatic amines | Polycyclic N-heterocycles | Ligand-free conditions, moderate to high yields. nih.gov |

| Chiral Co(II)-salen | Alkenes, N-fluorobenzenesulfonimides | Chiral amines | Asymmetric radical C-N bond construction. dicp.ac.cnresearchgate.net |

Dissolving Metal Reductions for Dihydropyrrole Formation (e.g., Knorr-Rabe type)

The Knorr-Rabe reduction is a classic method for the partial reduction of pyrroles to yield 3-pyrrolines (2,5-dihydropyrroles). nih.govdoaj.org This dissolving metal reduction typically employs zinc powder in an acidic medium. nih.gov The reaction is particularly useful for electron-rich pyrroles, which are often resistant to Birch reduction conditions. nih.govdoaj.org

The synthesis of this compound via this method would be a two-step process:

Synthesis of the Pyrrole Precursor : The first step is the synthesis of N-(2-bromophenyl)pyrrole. This can be achieved through various methods, most notably the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) with a primary amine, in this case, 2-bromoaniline.

Knorr-Rabe Reduction : The resulting N-(2-bromophenyl)pyrrole is then subjected to the Knorr-Rabe reduction conditions. The proposed mechanism involves the protonation of the pyrrole ring to form an iminium ion, which is subsequently reduced by the zinc metal. nih.gov

This method has been shown to be effective for the reduction of various substituted pyrroles, including bicyclic α-ketopyrroles, leading to the corresponding pyrrolines in excellent yields. nih.govdoaj.org The diastereoselectivity of the reduction can be high, and notably, it can provide the opposite diastereomer to that obtained via catalytic hydrogenation, offering a complementary synthetic strategy. nih.govdoaj.org

Table 4: Knorr-Rabe Partial Reduction of Pyrroles

| Substrate Type | Reagents | Product | Key Features |

| Electron-rich pyrroles | Zn, Acid (e.g., HCl) | 3-Pyrrolines (2,5-Dihydropyrroles) | Effective for substrates not amenable to Birch reduction. nih.govdoaj.org |

| 2,5-Dialkylpyrroles | Zn, Acid | Predominantly trans 3-pyrroline | Provides stereochemical control. nih.gov |

| Bicyclic α-ketopyrroles | Zn, HCl | Hexahydroindolizidines | High diastereoselectivity, near quantitative yields. nih.gov |

Base-Mediated Intramolecular Cyclizations (e.g., Carbanion-Yne Cyclization)

Base-mediated intramolecular cyclizations provide a metal-free alternative for the construction of the 2,5-dihydropyrrole ring. These reactions rely on the generation of a nucleophilic center within the substrate, which then attacks an internal electrophilic site to close the ring.

A relevant strategy is the [3+2] cycloaddition of vinyl sulfoxides with N-benzyl ketimines under mild, base-mediated conditions to afford polysubstituted 1-pyrrolines. nih.gov This method demonstrates excellent functional group compatibility. nih.gov For the synthesis of this compound, a potential precursor could be N-(2-bromophenyl)but-3-en-1-amine, which, upon appropriate activation, could undergo an intramolecular cyclization.

Another example is the base-mediated cyclization of N-benzyl ketimines with vinyl sulfoxides, which proceeds via a [3+2] cycloaddition to yield polysubstituted 1-pyrrolines (3,4-dihydro-2H-pyrroles). nih.gov While not a direct synthesis of 2,5-dihydropyrroles, these base-mediated strategies highlight the potential for developing related cyclizations towards the target structure. The key would be the design of a suitable acyclic precursor containing the N-(2-bromophenyl) moiety and a reactive four-carbon chain that can be induced to cyclize in the presence of a base.

Stereoselective and Asymmetric Synthesis of N-Aryl-2,5-Dihydropyrroles

Achieving stereocontrol in the synthesis of N-aryl-2,5-dihydropyrroles is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and as chiral ligands. Several of the catalytic methods discussed previously have been developed into highly stereoselective variants.

For instance, gold-ligand cooperative catalysis provides an excellent platform for the enantioselective synthesis of chiral 3-pyrrolines from propargylic sulfonamides. organic-chemistry.org The choice of chiral ligand directly influences the stereochemical outcome, allowing for access to different diastereomers. organic-chemistry.org Similarly, ruthenium porphyrin complexes have been used to catalyze the three-component coupling reaction of chiral diazo esters and imines to generate multifunctionalized pyrrolines asymmetrically. nih.gov

An asymmetric [3+2] annulation reaction has been reported for the synthesis of enantiopure 3-pyrroline products by reacting ethyl 4-bromocrotonate with Ellman imines in the presence of a strong base. nih.gov This method is compatible with a range of aryl, alkyl, and vinyl imines, showcasing its potential for creating diverse, stereochemically defined pyrrolines. nih.gov

The strategic placement of chiral auxiliaries on the starting materials is another common approach to induce stereoselectivity during the cyclization step. These auxiliaries can then be removed in a subsequent step to yield the final enantiopure product.

Strategic Incorporation of Aryl Halide Substituents (e.g., 2-Bromophenyl) into Synthetic Pathways

The incorporation of a 2-bromophenyl group onto the nitrogen of the 2,5-dihydropyrrole ring is a strategic choice for several reasons. The bromine atom serves as a versatile functional group that can participate in a wide array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the late-stage functionalization of the dihydropyrrole scaffold, providing access to a diverse library of complex molecules from a common intermediate.

The 2-bromophenyl group can be introduced early in the synthesis by using 2-bromoaniline as the starting material. For example:

In the Paal-Knorr synthesis , 2-bromoaniline can be condensed with a 1,4-dicarbonyl compound to form N-(2-bromophenyl)pyrrole, which is the precursor for the Knorr-Rabe reduction.

In palladium-catalyzed domino reactions , 2-bromoaniline can serve as the amine component, reacting with suitable diene or alkyne partners.

In cobalt-mediated hydroamination , an N-(2-bromophenyl)aminoalkyne or aminoalkene, prepared from 2-bromoaniline, would be the key substrate for the intramolecular cyclization.

The presence of the ortho-bromo substituent can also influence the reactivity and selectivity of the cyclization reactions due to steric and electronic effects. Furthermore, the bromine atom can be used to direct ortho-lithiation, providing another avenue for functionalization. The ability to carry the bromo-substituent through the synthetic sequence without interference is a key consideration in the choice of reaction conditions. The methodologies described, such as the Knorr-Rabe reduction and various metal-catalyzed cyclizations, are generally compatible with aryl halides, making the synthesis of this compound and its subsequent elaboration a feasible and synthetically valuable strategy.

Reactivity and Derivatization Strategies for 1 2 Bromophenyl 2,5 Dihydro 1h Pyrrole Analogs

Oxidative Transformations to Pyrrole (B145914) Derivatives

The conversion of 2,5-dihydropyrroles (3-pyrrolines) to their corresponding aromatic pyrrole derivatives is a fundamental and widely employed transformation. This aromatization process involves the removal of two hydrogen atoms from the dihydropyrrole ring and can be accomplished using a variety of oxidizing agents. The choice of oxidant and reaction conditions can be tailored based on the substrate's substituents and the desired yield.

Commonly used methods for the oxidation of dihydropyrrole systems include the use of high-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chemistryviews.org This reagent is highly effective for dehydrogenation and is often used in stoichiometric amounts. For instance, polysubstituted 2,5-dihydropyrroles have been successfully oxidized to their corresponding pyrrole derivatives using chromium trioxide. organic-chemistry.org

Transition metal-catalyzed oxidations provide an alternative and often milder approach. Iron(III) chloride (FeCl₃) has been shown to mediate the oxidative aromatization of dihydropyrrole intermediates. nih.gov In some synthetic pathways, the oxidation is the final step in a one-pot sequence, such as the silver(I)-catalyzed 1,3-dipolar cycloaddition followed by oxidation with DDQ to yield highly functionalized pyrrolo[3,4-c]pyrrole-1,3-diones. chemistryviews.org The stability of the dihydropyrrole ring can be influenced by substituents; electron-donating groups on an N-phenyl ring, for example, can promote easier oxidation. unica.it The degradation of pyrrole rings often proceeds through oxidation, which can lead to the formation of polypyrrole or other products like 3-pyrrolin-2-one, highlighting the reactivity of the ring system to oxidative conditions. researchgate.net

Table 1: Oxidizing Agents for the Transformation of Dihydropyrroles to Pyrroles

| Oxidizing Agent | Reaction Conditions | Substrate Example | Reference(s) |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Varies (often room temp.) | Polysubstituted dihydropyrroles | chemistryviews.org |

| Chromium Trioxide (CrO₃) | Varies | Polysubstituted 2,5-dihydropyrroles | organic-chemistry.org |

| Iron(III) Chloride (FeCl₃) / O₂ | Varies | 2,3-Dihydropyrrole intermediates | nih.gov |

| Ferrocene/DDQ | 60 °C, Argon atmosphere | 1-Aryl-1,2-dihydropyridazino[4,5-d]pyridazines | mdpi.com |

| Air/Light | CH₂Cl₂/MeOH mixture | 11a,12-dihydro-8aH-pyrrolo[3',4':3,4]pyrrolo[1,2-a] nih.govacs.orgphenanthroline-9,11(8bH,10H)-dione | unica.it |

Reductive Transformations to Pyrrolidine (B122466) Derivatives

The reduction of the double bond within the 2,5-dihydropyrrole ring provides direct access to the corresponding saturated pyrrolidine core. Pyrrolidines are a valuable class of heterocyclic compounds present in numerous natural products and pharmaceuticals. researchgate.net The most common method for this transformation is catalytic hydrogenation.

Heterogeneous catalysts, particularly those based on noble metals, are frequently employed. For example, diimide has been used to hydrogenate dihydropyrroles to afford the desired pyrrolidine. acs.org A variety of rhodium-based catalysts, such as Rh/Al₂O₃, have been utilized for the hydrogenation of pyrrole rings to yield pyrrolidines with high diastereoselectivity. researchgate.net The reduction is often a two-step sequence where an initial reduction directs the stereochemistry of the subsequent saturation of the pyrrole ring. researchgate.net

In addition to direct hydrogenation of the dihydropyrrole, pyrrolidines can also be accessed from pyrrole precursors through reduction. For instance, trifluoroacylated pyrroles can be converted to CF₃-bearing pyrrolidines via a Pd/C-mediated hydrogenation under acidic conditions. researchgate.net The choice of catalyst and conditions is critical for achieving high yields and stereoselectivity, especially when multiple stereocenters are being formed.

Table 2: Reagents and Catalysts for the Reduction of Dihydropyrroles and Pyrroles

| Reagent/Catalyst | Reaction Conditions | Transformation | Reference(s) |

|---|---|---|---|

| Diimide | Varies | Dihydropyrrole to Pyrrolidine | acs.org |

| Rh/Al₂O₃ | Acetic acid, 3 bar, room temp. | Pyrrole to Pyrrolidine | researchgate.net |

| Pd/C | Acidic conditions | Trifluoroacylated Pyrrole to Pyrrolidine | researchgate.net |

| LiAlH₄ | Varies | Pyrrolidin-2-carboxamide to Pyrrolidin-2-ylmethanamine | nih.gov |

| Ruthenium Tetroxide (RuO₄) | In situ generation | Alkene to Pyrroline (B1223166), then Hydrogenation to Pyrrolidine | nih.gov |

Rearrangement Pathways: Case Studies (e.g., Dimroth Rearrangement of 2,5-diimino-2,5-dihydropyrroles)

Rearrangement reactions offer powerful strategies for skeletal diversification of heterocyclic systems. The Dimroth rearrangement is a classic example, involving the transposition of endocyclic and exocyclic heteroatoms, typically nitrogen. wikipedia.org This reaction proceeds through a ring-opening/ring-closing sequence and is often driven by the formation of a more thermodynamically stable isomer. researchgate.net The rearrangement can be catalyzed by acid, base, heat, or light. nih.gov

While a direct example involving 2,5-diimino-2,5-dihydropyrroles is specific, the principles of the Dimroth rearrangement are broadly applicable to related nitrogen-containing heterocycles. For instance, the rearrangement is well-documented for 1,2,3-triazoles, where an exocyclic amino group and an endocyclic nitrogen atom switch places. wikipedia.orgrsc.org The mechanism generally involves the addition of a nucleophile (like water), leading to ring opening to form an intermediate that can undergo bond rotation before recyclizing. researchgate.netnih.gov The efficiency and direction of the rearrangement are influenced by factors such as pH, the nature of substituents, and steric effects. researchgate.netnih.gov

Other rearrangement pathways are also known for related heterocyclic systems. For example, transannular rearrangements of activated 2,5-diketopiperazines, which can be viewed as an aza-version of the Chan rearrangement, provide a route to novel scaffolds like tetramic acids. nih.gov These types of skeletal transformations highlight the potential for generating significant structural diversity from dihydropyrrole-like precursors.

Functionalization at the Bromophenyl Moiety (e.g., potential for cross-coupling reactions)

The 2-bromophenyl substituent on the dihydropyrrole nitrogen presents a prime handle for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom allows for a variety of coupling strategies, significantly expanding the chemical space accessible from the parent molecule.

Prominent examples of applicable cross-coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is known for its mild reaction conditions and tolerance of a wide range of functional groups. This method could be used to introduce new aryl or vinyl substituents at the 2-position of the phenyl ring. researchgate.netmdpi.com

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, providing a method to install vinyl groups. sci-hub.se

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would introduce an alkynyl moiety.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine, enabling the synthesis of various N-arylated products. sci-hub.se

The regioselectivity of these reactions is generally high, with the coupling occurring at the carbon atom bearing the bromine. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions. researchgate.net The direct C-H functionalization of heterocycles has also emerged as a powerful alternative to traditional cross-coupling, though the presence of the bromo-substituent makes the latter a more conventional and predictable approach for this specific scaffold. sci-hub.se

Exocyclic Functionalization of the Dihydropyrrole Ring

Beyond transformations of the ring itself, the exocyclic positions of the 2,5-dihydropyrrole core offer opportunities for further derivatization. Specifically, the methylene (B1212753) groups at the C2 and C5 positions are potential sites for functionalization.

A notable example is the dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.gov When reacted with aryldiazoacetates in the presence of a chiral rhodium catalyst, such as Rh₂(S-PTAD)₄, a highly enantioselective and diastereoselective C-H functionalization occurs exclusively at the C2 position, which is alpha to the nitrogen atom. nih.gov This reaction contrasts with the cyclopropanation that occurs with simple acceptor carbenes, demonstrating that the nature of the carbene is critical in dictating the reaction outcome. nih.gov The resulting products are versatile synthetic intermediates that can be converted into pharmaceutically relevant pyrrolidine derivatives. nih.gov This type of reaction underscores the potential for creating complex, stereodefined structures by directly targeting the C-H bonds of the dihydropyrrole ring.

Mechanistic Elucidation of Reactions Involving N Aryl 2,5 Dihydropyrroles

Detailed Reaction Mechanisms for Phosphine-Catalyzed Processes

Nucleophilic phosphine (B1218219) catalysis is a powerful method for constructing carbon-carbon and carbon-heteroatom bonds under mild conditions. beilstein-journals.orgresearchgate.net These reactions are characterized by the initial nucleophilic addition of a phosphine to an electrophilic species, which generates a highly reactive zwitterionic intermediate. beilstein-journals.orgnih.gov While reactions directly using 1-(2-bromophenyl)-2,5-dihydro-1H-pyrrole as a substrate in phosphine catalysis are not extensively detailed, the mechanisms can be elucidated by examining analogous systems, particularly the phosphine-catalyzed annulation reactions that form pyrroline (B1223166) rings. nih.gov

A common and well-studied example is the [3+2] annulation of an allenoate and an imine, which provides a robust model for pyrroline synthesis. nih.gov The mechanism for this transformation is generally understood to proceed through the following key steps:

Formation of a Zwitterionic Intermediate: The catalytic cycle begins with the nucleophilic attack of a tertiary phosphine, such as triphenylphosphine (B44618), on the central carbon of an allenoate. This addition generates a vinylogous phosphonium (B103445) ylide, a 1,3-dipolar zwitterionic species (Intermediate A ). nih.gov This intermediate is the key reactive species that participates in the subsequent cycloaddition.

Reaction with the Electrophile: The α-carbon of the zwitterionic intermediate attacks the electrophilic carbon of an imine (in this model, an N-sulfonyl imine). This step forms a new carbon-carbon bond and results in a new phosphonium amide intermediate (Intermediate B ). nih.gov

Intramolecular Cyclization: The amide anion within intermediate B then performs an intramolecular nucleophilic attack on the vinylphosphonium moiety. nih.gov This ring-closing step generates a five-membered ring and a phosphonium ylide (Intermediate C ).

Catalyst Regeneration: The final step is the elimination of the phosphine catalyst, which occurs via an intramolecular process to form the stable 3-pyrroline (B95000) product and regenerate the tertiary phosphine, allowing it to re-enter the catalytic cycle.

This mechanistic pathway highlights the versatility of phosphine catalysis in constructing five-membered heterocycles. beilstein-journals.org The specific nature of the substrates and the phosphine catalyst can influence reaction efficiency and selectivity. beilstein-journals.org

Table 1: Key Intermediates in a Model Phosphine-Catalyzed [3+2] Annulation

| Step | Intermediate Name | Structure Description | Role in Mechanism |

| 1 | Phosphonium Zwitterion (A ) | A 1,3-dipole formed from the addition of phosphine to an allenoate. | The key nucleophilic species that initiates the annulation. |

| 2 | Phosphonium Amide (B ) | Formed after the zwitterion adds to an imine. | Precursor to the cyclization step. |

| 3 | Cyclic Ylide (C ) | A five-membered ring with a phosphonium ylide moiety. | The direct precursor to the final product and regenerated catalyst. |

Insights into Metal-Catalyzed Cyclization Mechanisms (e.g., involving carbocation intermediates)

The this compound substrate is an ideal precursor for intramolecular metal-catalyzed cyclization reactions, primarily due to the presence of the ortho-bromophenyl group, which can readily participate in catalytic cycles involving transition metals like palladium. nih.gov These reactions provide efficient pathways to fused polycyclic aza-heterocycles. Two prominent mechanisms for such cyclizations are palladium-catalyzed intramolecular arylation and free-radical cyclization.

Palladium-Catalyzed Intramolecular Arylation: This pathway is a variation of the well-known Heck reaction. The catalytic cycle typically involves the following steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine (C-Br) bond of the aryl group to form a reactive arylpalladium(II) halide intermediate.

Intramolecular Carbopalladation: The aryl group attached to the palladium center is inserted across the double bond of the dihydropyrrole ring in an intramolecular fashion. This is the crucial ring-forming step. The regiochemistry of this step can often be controlled by the specific ligands and reaction conditions. rsc.org

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the new C-C bond is eliminated, which regenerates the double bond within the newly formed ring system and produces a palladium-hydride species.

Reductive Elimination/Base-Assisted Regeneration: The active Pd(0) catalyst is regenerated from the palladium-hydride species, often with the assistance of a base, completing the catalytic cycle.

Free-Radical Intramolecular Cyclization: An alternative to palladium catalysis is free-radical cyclization, which can be initiated by radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tris(trimethylsilyl)silane (B43935) (TTMSS). nih.gov

Initiation and Bromine Abstraction: The process begins with the generation of a silyl (B83357) radical from the reaction between the initiator (AIBN) and TTMSS. This silyl radical then abstracts the bromine atom from the 1-(2-bromophenyl) group, creating an aryl radical. nih.gov

Intramolecular Cyclization: The newly formed aryl radical rapidly attacks the double bond of the dihydropyrrole ring in a 5-exo-trig cyclization, forming a five-membered ring and transferring the radical to the pyrrolidine (B122466) ring. nih.gov

Hydrogen Atom Transfer: The resulting alkyl radical abstracts a hydrogen atom from the TTMSS, yielding the final cyclized product and regenerating the silyl radical to continue the chain reaction. nih.gov

This radical-based method can sometimes provide access to products that are difficult to obtain via Pd-catalyzed pathways, especially for substrates with certain protecting groups or acid-sensitive functionalities. nih.gov While carbocationic intermediates are central to many cyclization reactions, particularly in terpene biosynthesis, the dominant pathways for precursors like this compound involve organometallic or radical intermediates. nih.govbeilstein-journals.org

Table 2: Comparison of Metal-Mediated Cyclization Mechanisms

| Feature | Palladium-Catalyzed Arylation | Free-Radical Cyclization |

| Catalyst/Initiator | Pd(0) complex (e.g., Pd(OAc)2 with phosphine ligands) | Radical initiator (e.g., AIBN) and mediator (e.g., TTMSS) |

| Key Intermediate | Arylpalladium(II) species | Aryl radical |

| Bond Formation | Intramolecular carbopalladation followed by β-hydride elimination | Intramolecular radical addition to the alkene |

| Key Step | Oxidative addition of Pd(0) into the C-Br bond | Abstraction of the bromine atom by a silyl radical |

| Advantages | High control over stereochemistry possible with chiral ligands. | Tolerant of different functional groups, avoids harsh acidic/basic conditions. nih.gov |

Mechanistic Studies of Isomerization and Rearrangement Pathways

N-Aryl-2,5-dihydropyrroles can potentially undergo isomerization and rearrangement reactions under various conditions, leading to different structural isomers. The most common isomerization involves the migration of the endocyclic double bond.

Double Bond Isomerization: The double bond in a 2,5-dihydro-1H-pyrrole (3-pyrroline) can migrate to form the more thermodynamically stable 2,3-dihydro-1H-pyrrole (2-pyrroline) or the 1H-pyrrole through aromatization. These processes can be catalyzed by acids or bases.

Acid-Catalyzed Isomerization: In the presence of an acid, the double bond can be protonated to form a secondary carbocation intermediate. A subsequent deprotonation at an adjacent carbon atom can lead to the repositioned double bond.

Base-Catalyzed Isomerization: A strong base can abstract an allylic proton from the C2 or C5 position, generating a resonance-stabilized allylic anion. Subsequent protonation of this anion can occur at a different position, resulting in the isomerized product.

Skeletal Rearrangements: More complex skeletal rearrangements, while less common, can occur under specific thermal or catalytic conditions. For instance, related heterocyclic systems have been shown to undergo ring-opening and re-closure cascades to yield pyrrole (B145914) derivatives. researchgate.net A plausible, though speculative, rearrangement for a dihydropyrrole could involve an initial ring-opening to an acyclic iminium or enamine intermediate, followed by re-cyclization into a different heterocyclic scaffold. Such pathways are highly dependent on the substrate's specific substitution pattern and the reaction conditions employed.

Table 3: Potential Isomerization and Rearrangement Pathways

| Pathway | Conditions | Proposed Key Intermediate | Outcome |

| Double Bond Isomerization | Acidic (e.g., TsOH) | Secondary carbocation | Formation of 2,3-dihydro-1H-pyrrole |

| Double Bond Isomerization | Basic (e.g., t-BuOK) | Allylic anion | Formation of 2,3-dihydro-1H-pyrrole |

| Aromatization | Oxidizing agent (e.g., MnO2) | N/A (direct oxidation) | Formation of 1-(2-bromophenyl)-1H-pyrrole |

| Skeletal Rearrangement | Harsh thermal or specific catalytic conditions | Acyclic iminium/enamine | Formation of different heterocyclic systems researchgate.net |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the detailed investigation of complex organic reaction mechanisms. rsc.org These methods allow researchers to model reaction pathways at the molecular level, providing deep insights that complement experimental observations. rsc.orgrsc.org

For reactions involving N-aryl-2,5-dihydropyrroles, computational studies can:

Map Potential Energy Surfaces: DFT calculations can determine the geometries and relative energies of reactants, intermediates, transition states, and products. researchgate.net This allows for the construction of a complete potential energy surface, which helps identify the most likely reaction pathway by comparing the activation barriers of competing mechanisms. researchgate.net

Characterize Intermediates: The precise structures of transient species, such as the zwitterionic intermediates in phosphine catalysis or the arylpalladium complexes in metal-catalyzed cyclizations, can be modeled. beilstein-journals.org This helps to confirm their proposed roles in the catalytic cycle.

Investigate Selectivity: By calculating the energy barriers for different stereochemical or regiochemical outcomes, computational models can predict and explain the selectivity observed in experiments. mdpi.com For example, DFT can clarify why a particular regioisomer is favored in a cycloaddition reaction or why a specific diastereomer is formed in a cyclization. mdpi.comnih.gov

Analyze Bonding and Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory can be used to study the electronic changes that occur during a reaction, providing a deeper understanding of bond formation and cleavage.

In the context of the mechanisms discussed, DFT could be used to compare the activation energies of the palladium-catalyzed versus radical-initiated cyclizations (Section 4.2) or to model the transition states in phosphine-catalyzed annulations (Section 4.1) to understand the role of the phosphine's substituents. beilstein-journals.org

Table 4: Application of Computational Methods in Mechanistic Studies

| Computational Method | Information Provided | Example Application |

| Density Functional Theory (DFT) | Geometries, energies of stationary points (reactants, products, intermediates, transition states). researchgate.net | Determining the lowest energy pathway for an intramolecular cyclization. |

| Transition State Search Algorithms | Geometry and energy of the highest point on the minimum energy path (activation energy). | Locating the transition state for the ring-closing step in a phosphine-catalyzed annulation. |

| Intrinsic Reaction Coordinate (IRC) | Confirms that a found transition state connects the correct reactant and product. mdpi.com | Verifying the pathway from an arylpalladium intermediate to the cyclized product. |

| Solvation Models (e.g., PCM, SMD) | Accounts for the energetic effects of the solvent on the reaction pathway. | Modeling a reaction in a polar solvent to get more accurate energy barriers. |

Advanced Spectroscopic and Crystallographic Investigations of N Aryl 2,5 Dihydropyrrole Structures

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For a molecule such as 1-(2-Bromophenyl)-2,5-dihydro-1H-pyrrole , a combination of one-dimensional and two-dimensional NMR techniques would be employed for a thorough analysis.

High-Resolution 1H and 13C NMR for Structural Assignment and Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy provides the primary evidence for the structural integrity of a synthesized compound. By analyzing chemical shifts (δ), signal multiplicities, and coupling constants (J), every proton and carbon atom in the molecule can be assigned.

For This compound , the ¹H NMR spectrum is expected to show distinct signals for the protons of the 2,5-dihydro-1H-pyrrole ring and the 2-bromophenyl group. The protons on the pyrrole (B145914) ring, specifically the allylic (at C2 and C5) and vinylic (at C3 and C4) protons, would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons of the 2-bromophenyl substituent would appear in the downfield region, typically between 7.0 and 8.0 ppm, with multiplicities determined by their coupling to adjacent protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The number of signals would confirm the molecular symmetry. The carbons of the 2,5-dihydropyrrole ring and the brominated aromatic ring would resonate in predictable regions, with the carbon attached to the bromine atom showing a characteristic shift.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous N-Aryl Pyrrole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone acgpubs.org | DMSO-d₆ | 7.36-7.26 (m, 5H, Ar-H), 7.15 (d, J= 8.7 Hz, 2H, Ar-H), 6.93 (d, J= 8.7 Hz, 2H, Ar-H), 6.88 (s, 1H), 5.09 (s, 2H, -CH₂-), 3.73 (s, 3H, -OCH₃), 2.34 (s, 3H, -COCH₃), 1.94 (s, 3H, -CH₃) | 195.35, 158.62, 136.14, 134.14, 129.23, 128.91, 128.51, 128.14, 126.30, 124.42, 121.09, 120.59, 114.08, 55.06, 48.89, 30.74, 11.39 |

| 3-(4-bromophenyl)pyrrolidine-2,5-dione rsc.org | CDCl₃ | A supporting information file provides spectra without detailed peak assignments in the text. | A supporting information file provides spectra without detailed peak assignments in the text. |

| 1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione acgpubs.org | CDCl₃ | 8.11-7.17 (m, 8H, aromatic H), 3.34 (q, J = 7.5 Hz, 2H, N-CH₂), 3.18 (q, J = 7.4 Hz, 2H, N-CH₂), 2.35 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 1.28 (t, J = 7.5 Hz, 3H, CH₃), 1.05 ppm (t, J = 7.4 Hz, 3H, CH₃) | Not explicitly provided in the text. |

Note: The data presented is for structurally related but different molecules. The purpose is to give a general idea of the expected NMR data.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To gain deeper insights into the three-dimensional structure, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are essential.

COSY experiments would establish the connectivity between protons, helping to trace the proton network within the pyrrole ring and the aromatic system.

HSQC would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR signals.

HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for confirming the connection between the 2-bromophenyl group and the nitrogen atom of the dihydropyrrole ring.

NOESY experiments reveal through-space interactions between protons, providing valuable information about the molecule's conformation and the relative orientation of the aromatic ring with respect to the dihydropyrrole ring.

Computational Validation and Prediction of NMR Chemical Shifts

In modern structural elucidation, computational chemistry plays a significant role. Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of This compound . These theoretical predictions, when compared with experimental data, can provide a high degree of confidence in the structural assignment. Discrepancies between calculated and experimental shifts can also highlight interesting electronic or conformational effects within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of This compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for both the aromatic and aliphatic/vinylic protons, C=C stretching from the aromatic ring and the dihydropyrrole double bond, and C-N stretching vibrations. The presence of the bromine substituent would influence the fingerprint region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C=C and C-C backbone vibrations.

The following table presents typical IR absorption frequencies for functional groups expected in the target molecule, based on data from analogous compounds. acgpubs.orgacgpubs.org

Table 2: Representative Infrared (IR) Absorption Frequencies for N-Aryl Pyrrole Derivatives

| Compound | Vibrational Mode | Frequency (cm⁻¹) |

| 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone acgpubs.org | C-H stretch (aromatic/aliphatic) | 3049, 2935-2906 |

| C=O stretch | 1636 | |

| C=C stretch (aromatic) | 1513 | |

| 1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione acgpubs.org | C-H stretch (aromatic/aliphatic) | 3038-2875 |

| C=O stretch | 1777, 1718, 1697, 1648 | |

| C=C stretch (aromatic) | 1605-1430 |

Note: The data is for structurally related compounds and serves as a general guide.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), the molecular formula can be confirmed. For This compound (C₁₀H₁₀BrN), HRMS would be used to verify the presence of bromine by observing the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. The experimentally determined exact mass would be compared to the theoretically calculated mass for the proposed formula, with a very small mass error providing strong evidence for the correct composition. For instance, studies on similar bromo-substituted heterocyclic compounds have successfully used HRMS to confirm their molecular formulas. mdpi.com

Single Crystal X-ray Diffraction Analysis

For This compound , obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry. Key structural parameters that would be elucidated include the planarity of the dihydropyrrole ring, the torsion angle between the phenyl ring and the pyrrole ring, and any intermolecular interactions such as hydrogen bonding or π-π stacking in the crystal lattice. X-ray crystallographic studies on related N-aryl-2-pyrazolines have provided detailed insights into their molecular packing and the influence of substituents on their structures. acs.orguned.es Such studies on the title compound would be invaluable for a complete structural understanding.

Elucidation of Molecular Conformation and Stereochemistry in the Solid State

The solid-state structure of N-aryl substituted heterocyclic compounds is of significant interest, as the conformation and intermolecular interactions dictate the material's bulk properties. For this compound, the key structural feature is the rotational relationship between the 2-bromophenyl group and the 2,5-dihydropyrrole ring.

Polymorphism: N-aryl compounds are known to exhibit polymorphism, which is the ability of a substance to crystallize into two or more different crystal structures. mdpi.com This phenomenon has been observed in related Nα-Aroyl-N-Aryl-Phenylalanine amides, where different solid-state forms (polymorphs) were identified through X-ray and electron diffraction. mdpi.comsemanticscholar.org Different polymorphs of a compound can display distinct physical properties. It is plausible that this compound could also form multiple polymorphs depending on crystallization conditions, with each form characterized by unique molecular packing and intermolecular interactions, such as hydrogen bonds or halogen bonds.

Intermolecular Interactions: In the solid state, molecules of this compound would arrange themselves to maximize packing efficiency. This packing is governed by non-covalent interactions. While the 2,5-dihydropyrrole ring lacks a traditional hydrogen bond donor, weak C-H···π interactions are possible. Furthermore, the bromine atom can participate in halogen bonding (C-Br···X), which is an increasingly recognized interaction in crystal engineering.

Analysis of Intramolecular Structural Parameters (e.g., bond lengths, bond angles, dihedral angles)

The precise geometry of this compound can be defined by its bond lengths, bond angles, and dihedral angles. While a definitive crystal structure is not available for direct reporting, typical values for the core structure can be inferred from the parent 2,5-dihydro-1H-pyrrole and related N-aryl systems. nist.gov

The table below presents expected intramolecular parameters for the core structure. Actual experimental values may deviate based on the specific crystalline environment and substituent effects.

Interactive Table: Predicted Intramolecular Parameters for this compound

| Parameter Type | Atoms Involved | Predicted Value | Notes |

| Bond Length | C=C (in dihydropyrrole) | ~1.34 Å | Typical length for a non-aromatic double bond. |

| C-N (in dihydropyrrole) | ~1.46 Å | Typical length for a single bond between sp3 carbon and nitrogen. | |

| N-C (Aryl) | ~1.43 Å | Bond connecting the pyrrole nitrogen to the phenyl ring. | |

| C-Br | ~1.90 Å | Standard length for a C(sp2)-Br bond. | |

| Bond Angle | C-N-C (in dihydropyrrole) | ~109-112° | Reflects the geometry of the five-membered ring. |

| C(Aryl)-N-C(Pyrrole) | ~120-125° | The angle is influenced by steric repulsion from the ortho-bromo group. | |

| Dihedral Angle | C(Aryl)-C(Aryl)-N-C(Pyrrole) | 40-90° | This critical angle defines the twist between the two rings, expected to be large due to steric clash. mdpi.com |

The most significant structural parameter would be the dihedral angle between the plane of the phenyl ring and the plane of the dihydropyrrole ring. This angle is a direct measure of the steric influence of the ortho-bromine substituent. Computational modeling, such as Density Functional Theory (DFT), is often used alongside experimental data to rationalize these observed geometries. rsc.org

Crystallographic Methodologies and Data Refinement Strategies

The definitive determination of the solid-state structure of this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis discussed in the preceding sections.

Crystallographic Methodologies:

Crystal Growth: The first step is to grow single crystals of suitable size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A single crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 or 120 K) to minimize thermal vibrations. researchgate.net It is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a detector collects the diffraction pattern, which contains information about the crystal lattice and the arrangement of atoms within it.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, typically using a full-matrix least-squares method. researchgate.net This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed diffraction intensities.

Data Refinement Strategies:

Anisotropic Displacement Parameters: Hydrogen atoms are often modeled isotropically, while non-hydrogen atoms are typically refined with anisotropic displacement parameters (ADPs), which describe the anisotropic nature of their thermal motion. researchgate.net

Disorder Modeling: In some cases, parts of the molecule may occupy multiple positions in the crystal lattice. This static or dynamic disorder must be modeled by assigning partial occupancies to the disordered atoms. researchgate.net

Data Validation: The final structural model is validated using tools like checkCIF, which check for consistency and potential issues in the crystallographic data. The final data, including atomic coordinates, is typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to ensure accessibility for the scientific community. researchgate.net

The table below summarizes typical parameters reported in a single-crystal X-ray diffraction study.

Interactive Table: Typical Crystallographic Data and Refinement Parameters

| Parameter | Typical Value / Description |

| Crystal Data | |

| Chemical formula | C10 H10 Br N |

| Formula weight | 224.10 g/mol |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c, P-1 |

| Unit cell dimensions (a, b, c, β) | Specific to the crystal packing (e.g., a=10Å, b=15Å, c=8Å, β=95°) |

| Volume (V) | Calculated from unit cell dimensions |

| Z (molecules per unit cell) | Typically 2, 4, or 8 |

| Data Collection | |

| Temperature | 100(2) K or 120(2) K |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Reflections collected/unique | e.g., 15000 / 3500 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Goodness-of-fit (S) on F² | ~1.0 |

| Final R indices [I > 2σ(I)] | R1 = ~0.03-0.05, wR2 = ~0.08-0.12 |

| Largest diff. peak and hole | < 1.00 e·Å⁻³ |

Computational Chemistry and Theoretical Characterization of 1 2 Bromophenyl 2,5 Dihydro 1h Pyrrole and Analogs

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. For 1-(2-Bromophenyl)-2,5-dihydro-1H-pyrrole, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. These calculations reveal key structural parameters like bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's behavior. nih.govajchem-a.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For N-aryl pyrrole (B145914) derivatives, the electronic nature of the substituent on the phenyl ring can significantly tune the HOMO and LUMO energy levels. In this compound, the electron-withdrawing nature of the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted N-phenyl analog. The HOMO is typically localized on the more electron-rich parts of the molecule, often the pyrrole ring and the nitrogen atom, while the LUMO may be distributed across the aromatic bromophenyl ring system.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A hard molecule possesses a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

Table 1: Representative Electronic Properties of 1-Aryl-2,5-dihydro-1H-pyrrole Analogs Calculated via DFT

| Compound/Analog | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| 1-Phenyl-2,5-dihydro-1H-pyrrole | -5.85 | -0.95 | 4.90 | 2.45 | 1.58 |

| This compound | -6.10 | -1.20 | 4.90 | 2.45 | 1.76 |

| 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole | -6.50 | -2.10 | 4.40 | 2.20 | 2.46 |

Note: The data in this table are illustrative and based on typical values for analogous compounds, as direct computational studies on this compound are not widely available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent areas of neutral potential. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, multiple conformers can exist due to rotation around single bonds, particularly the C-N bond connecting the two rings, and the puckering of the 2,5-dihydropyrrole ring. mdpi.com

The 2,5-dihydropyrrole ring itself is not planar and can adopt puckered conformations. acs.org Furthermore, the orientation of the 2-bromophenyl group relative to the dihydropyrrole ring is defined by a dihedral angle. A relaxed potential energy surface (PES) scan, performed using DFT, can map the energy changes as this dihedral angle is systematically varied. This analysis helps identify the lowest energy (most stable) conformers and the energy barriers to rotation between them. The steric hindrance from the ortho-bromine atom likely influences the preferred orientation of the phenyl ring, favoring a non-planar arrangement relative to the dihydropyrrole ring to minimize steric clash.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized, "Lewis-like" picture of chemical bonding. nih.gov This method provides insights into charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization through donor-acceptor interactions. mpg.dejoaquinbarroso.com

NBO analysis evaluates the interaction between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

For this compound, key interactions would include:

Intramolecular Charge Transfer: Delocalization of the nitrogen lone pair (a donor orbital, nN) into the antibonding orbitals (acceptor orbitals, π) of the bromophenyl ring. This n → π interaction is characteristic of N-aryl systems and contributes significantly to the molecule's stability.

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for an N-Aryl Dihydropyrrole System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (Caryl-Caryl) | 5.20 | n → π* (Resonance) |

| σ (C-H) | σ* (C-N) | 2.50 | σ → σ* (Hyperconjugation) |

| σ (C-C) | σ* (C-C) | 3.15 | σ → σ* (Hyperconjugation) |

Note: LP denotes a lone pair. This data is representative and illustrates the types of interactions expected.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), their chemical shifts can be predicted relative to a standard reference like tetramethylsilane (TMS). liverpool.ac.ukorganicchemistrydata.org These predictions are highly sensitive to the molecule's geometry and electronic environment. For this compound, predicted shifts would reflect the asymmetry introduced by the ortho-bromo substituent and the specific conformation of the molecule. The protons on the dihydropyrrole ring would have distinct chemical shifts depending on their position relative to the aromatic ring. modgraph.co.uk

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. ajchem-a.com These theoretical spectra can be compared with experimental data to identify characteristic functional group vibrations. Key predicted vibrational modes for the target molecule would include C-H stretching from the aromatic and aliphatic parts, C=C stretching from the dihydropyrrole ring, C-N stretching, and vibrations involving the C-Br bond.

Quantum Chemical Insights into Stability and Aromaticity of the 2,5-Dihydropyrrole Ring System

Aromaticity is a fundamental concept related to the stability and reactivity of cyclic, planar systems with delocalized π-electrons. mdpi.com While the 2,5-dihydropyrrole ring is not aromatic like pyrrole (it lacks a continuous cycle of p-orbitals), computational methods can quantify its degree of electron delocalization and stability relative to other systems.

Aromaticity is not an observable property but can be assessed using various computed indices: chemrxiv.org

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where the magnetic shielding is calculated at the center of the ring (or just above it). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. For the non-aromatic 2,5-dihydropyrrole ring, NICS values are expected to be close to zero, in stark contrast to the large negative values for aromatic pyrrole.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 indicates a non-aromatic one. The 2,5-dihydropyrrole ring would have a HOMA value near zero.

Aromatic Stabilization Energy (ASE): This energetic criterion measures the extra stability of a cyclic conjugated system compared to a suitable acyclic reference. Calculating the ASE for the 2,5-dihydropyrrole ring would confirm its lack of significant resonance stabilization compared to truly aromatic heterocycles.

These indices would collectively confirm the non-aromatic nature of the 2,5-dihydropyrrole core in this compound, which primarily derives its electronic characteristics from the N-aryl substitution and the inherent properties of the partially saturated ring. nih.gov

Advanced Applications of N Aryl 2,5 Dihydropyrrole Scaffolds in Organic Synthesis and Catalysis

Synthetic Building Blocks for Complex Heterocycles and Natural Product Synthesis

N-Aryl-2,5-dihydropyrroles are recognized as important building blocks for the synthesis of a wide array of nitrogen-containing heterocycles and natural products. The double bond in the dihydropyrrole ring can be subjected to various transformations, including but not limited to, dihydroxylation, epoxidation, and cycloaddition reactions, leading to highly functionalized pyrrolidine (B122466) derivatives. The aryl group attached to the nitrogen atom can significantly influence the reactivity and selectivity of these transformations.

In the hypothetical case of 1-(2-Bromophenyl)-2,5-dihydro-1h-pyrrole, the bromine atom on the phenyl ring would serve as a key functional group for further elaboration. It could participate in well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of substituents at the ortho-position of the phenyl ring, thereby enabling the synthesis of diverse and complex heterocyclic structures. For instance, intramolecular cyclization reactions could be envisioned, leading to the formation of fused heterocyclic systems containing the pyrrolidine ring.

While the pyrrole (B145914) ring is a common motif in many natural products, and various synthetic strategies have been developed to access these molecules, there is no specific mention in the scientific literature of this compound being utilized as a key intermediate in the total synthesis of any known natural product. chim.itsemanticscholar.org

Ligand Design and Application in Asymmetric Catalysis, focusing on nitrogen-containing heterocycles

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Nitrogen-containing heterocycles, particularly those possessing C2-symmetry, have proven to be highly effective ligand scaffolds for a variety of metal-catalyzed enantioselective transformations. The N-aryl-2,5-dihydropyrrole framework, when appropriately substituted to induce chirality, has the potential to be a valuable platform for ligand design.

The synthesis of chiral derivatives of this compound could theoretically be achieved through several routes, including the use of chiral starting materials or through asymmetric synthesis methodologies. The resulting chiral dihydropyrrole could then be employed as a ligand in asymmetric catalysis. The bromine atom could again play a crucial role, either by influencing the electronic properties of the ligand or by serving as a coordination site for a metal center.

However, a review of the current literature reveals no specific examples of this compound or its derivatives being used in the design or application of ligands for asymmetric catalysis. The exploration of this compound in the context of creating novel chiral environments for stereoselective reactions remains an open area for research.

Strategies for Diversity-Oriented Synthesis Based on the Dihydropyrrole Core

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. The N-aryl-2,5-dihydropyrrole scaffold is an attractive starting point for DOS due to the multiple reaction sites it presents. The double bond, the nitrogen atom, and the aryl ring all offer opportunities for divergent synthetic pathways.

A hypothetical DOS library based on this compound could be constructed by systematically varying the substituents at different positions. For example, a set of reactions could be performed on the double bond (e.g., hydrogenation, oxidation, cycloaddition), while another set of parallel reactions could target the bromine atom on the phenyl ring via cross-coupling chemistry. This combinatorial approach would lead to a large and diverse collection of compounds with a shared dihydropyrrole core.